Carbonic acid, 2-chloroethyl ethyl ester

Description

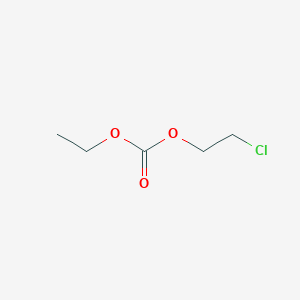

Carbonic acid, 2-chloroethyl ethyl ester (CAS: Not explicitly provided; molecular formula: C₅H₉ClO₃) is an organochlorine ester derived from carbonic acid. Its structure features a 2-chloroethyl group and an ethyl group esterified to the central carbonate moiety. This compound is part of a broader class of carbonic acid esters, which are characterized by their variable alkyl/aryl substituents and applications in pharmaceuticals, agrochemicals, and organic synthesis .

Properties

CAS No. |

50780-47-7 |

|---|---|

Molecular Formula |

C5H9ClO3 |

Molecular Weight |

152.57 g/mol |

IUPAC Name |

2-chloroethyl ethyl carbonate |

InChI |

InChI=1S/C5H9ClO3/c1-2-8-5(7)9-4-3-6/h2-4H2,1H3 |

InChI Key |

SEEYHRCMNMPHDG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbonic acid, 2-chloroethyl ethyl ester can be synthesized through the reaction of 2-chloroethanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester.

Industrial Production Methods: In an industrial setting, the production of 2-chloroethyl ethyl carbonate involves the continuous addition of 2-chloroethanol to a mixture of ethyl chloroformate and a base. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-chloroethanol and ethyl carbonate.

Reduction: Reduction of 2-chloroethyl ethyl carbonate can lead to the formation of ethyl carbonate and ethylene.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Hydrolysis: Water or aqueous sodium hydroxide is used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution: Products include substituted ethyl carbonates.

Hydrolysis: 2-Chloroethanol and ethyl carbonate.

Reduction: Ethyl carbonate and ethylene.

Scientific Research Applications

Carbonic acid, 2-chloroethyl ethyl ester is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving carbonate esters.

Medicine: It is explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Carbonic acid, 2-chloroethyl ethyl ester involves its reactivity towards nucleophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as an electrophile.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogues and their distinguishing features:

Reactivity and Stability

- Electrophilic Reactivity: The 2-chloroethyl group in the target compound facilitates nucleophilic substitution reactions, a property shared with p-bis(2-chloroethyl)amino phenylacetic acid esters (e.g., antitumor agents in ) . However, unlike phenylacetic acid derivatives, the carbonate backbone in the target compound may confer lower hydrolytic stability due to the labile carbonate bond .

- Hydrolysis : Carbonic acid esters generally undergo hydrolysis to release CO₂ and alcohols. The 2-chloroethyl ethyl ester is expected to hydrolyze faster than its cyclohexyl analogue () due to reduced steric protection of the carbonate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.